molecular formula C18H14F2N2O2S2 B6476971 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(3,4-difluorophenyl)ethanediamide CAS No. 2640971-57-7

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(3,4-difluorophenyl)ethanediamide

Cat. No.: B6476971
CAS No.: 2640971-57-7
M. Wt: 392.4 g/mol
InChI Key: UBLHZUBSXIOFOX-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-N'-(3,4-difluorophenyl)ethanediamide is a diamide derivative featuring a 2,2'-bithiophene ethyl group and a 3,4-difluorophenyl moiety. The bithiophene unit provides a conjugated aromatic system, which may enhance electronic properties relevant to materials science or pharmaceutical activity . The 3,4-difluorophenyl group is a common motif in agrochemicals and pharmaceuticals, where fluorine substituents improve lipophilicity, metabolic stability, and binding affinity . While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural features align with compounds synthesized via reductive amination (e.g., ) or fluorinated aromatic intermediates (e.g., ).

Properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2S2/c19-13-5-3-11(10-14(13)20)22-18(24)17(23)21-8-7-12-4-6-16(26-12)15-2-1-9-25-15/h1-6,9-10H,7-8H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLHZUBSXIOFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(3,4-difluorophenyl)ethanediamide is a compound of significant interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a bithiophene moiety linked to an ethyl group and a difluorophenyl group through an ethanediamide scaffold. This structure is indicative of compounds that may exhibit interesting electronic properties and biological activities.

Property Value
Molecular Formula C18H18F2N2S2
Molecular Weight 368.48 g/mol
CAS Number 2640818-02-4

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Bithiophene Moiety : Utilizing palladium-catalyzed cross-coupling reactions.
  • Attachment of the Ethyl Linker : Achieved through Friedel-Crafts alkylation.
  • Formation of the Amide Bond : Reaction with 3,4-difluorobenzoic acid using coupling reagents like EDCI.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the bithiophene unit may enhance interactions with cellular targets due to its electron-rich nature.
  • Antimicrobial Properties : Compounds containing thiophene derivatives have shown promising antimicrobial activity, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Case Studies

  • Antitumor Effects :
    • A study investigated a series of bithiophene-based compounds for their cytotoxicity against human cancer cell lines. Results indicated that modifications in the substituents significantly impacted their antiproliferative activity, with some derivatives exhibiting IC50 values in the low micromolar range .
  • Antimicrobial Activity :
    • Research on thiophene derivatives revealed that certain structural modifications led to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve membrane disruption and interference with metabolic processes .

Research Findings

Recent research has focused on the optimization of bithiophene derivatives for enhanced biological activity:

  • Structure-Activity Relationship (SAR) : Investigations into how variations in the bithiophene structure affect biological outcomes are ongoing. For instance, introducing electron-withdrawing groups like fluorine has been shown to influence the compound's reactivity and interaction with biological targets .
  • In Vivo Studies : While most studies are still in vitro, there is a growing interest in assessing the pharmacokinetics and bioavailability of these compounds in animal models to better understand their therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3,4-Difluorophenyl)piperidin-4-amine Derivatives ()

  • Structure : Features a 3,4-difluoroaniline coupled with a piperidine ring.
Bithiophene-Containing Compounds

5-(Buten-3-yn-1-yl)bithiophene ()

  • Structure : A volatile bithiophene derivative isolated from plant oils.
  • Role : Contributes to aromatic volatility and stability in natural products .
Ethanediamide Linkers in Agrochemicals

Etohexamide (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)

  • Structure : A benzamide herbicide with a dichlorophenyl group.
  • Comparison : Ethanediamide linkers (as in the target compound) could offer greater conformational flexibility than rigid benzamide backbones, possibly affecting binding kinetics .

Structural and Functional Analysis Table

Compound Name Key Structural Features Potential Applications Reference
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-... Bithiophene ethyl, 3,4-difluorophenyl Materials science, agrochemicals -
Diflufenican 2,4-Difluorophenyl, pyridinecarboxamide Herbicide
1-Benzyl-N-(3,4-difluorophenyl)piperidin-4-amine 3,4-Difluorophenyl, piperidine Pharmaceutical intermediates
5-(Buten-3-yn-1-yl)bithiophene Bithiophene, alkyne substituent Volatile plant metabolites

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